N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide
Description
N'-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide is a thiazole-based hydrazide derivative characterized by a 4-chlorophenyl-substituted thiazole core linked to a 4-fluorobenzohydrazide moiety. This compound is synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing precursors, as exemplified in studies on structurally analogous thiazole hydrazides . The 4-chlorophenyl and 4-fluorophenyl groups confer distinct electronic and steric properties, influencing its biological interactions, particularly in anti-inflammatory and enzyme inhibition applications .
Properties
IUPAC Name |
N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-12-5-1-10(2-6-12)14-9-23-16(19-14)21-20-15(22)11-3-7-13(18)8-4-11/h1-9H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARPKEMFEHEADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NNC(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the thiazole ring, such as this one, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in the physiological system. The aromaticity of the thiazole ring, characterized by the delocalization of π-electrons, allows it to undergo various reactions, including donor–acceptor and nucleophilic reactions.
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Thiazole derivatives with variations in substituents on the phenyl rings or hydrazide groups exhibit divergent pharmacological profiles. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-Cl and 4-F substituents enhance electrophilicity, improving binding to enzyme active sites (e.g., COX-2) .
- Hydrazide vs.
- Heterocyclic Modifications : Replacement of thiazole with benzimidazole () or triazole () alters steric bulk and solubility, impacting bioavailability.
Molecular Docking and Binding Interactions
- COX-2 Inhibition : Docking studies (AutoDock4, ) reveal that the target compound’s 4-fluorobenzohydrazide moiety forms hydrogen bonds with COX-2’s Tyr385 and Ser530, while the 4-chlorophenyl group engages in hydrophobic interactions with Val349 .
- Selectivity: Dimethylamino-substituted analogs () exhibit weaker COX-2 binding due to steric clashes, highlighting the importance of substituent size and polarity .
Preparation Methods
Nucleophilic Substitution via 2-Chlorothiazole Intermediate
The most widely reported method involves a two-step synthesis: (1) preparation of 2-chloro-4-(4-chlorophenyl)thiazole, followed by (2) nucleophilic substitution with 4-fluorobenzohydrazide.
Step 1: Synthesis of 2-Chloro-4-(4-chlorophenyl)thiazole
The thiazole core is constructed via the Hantzsch thiazole synthesis, reacting 4-chlorophenyl thioamide with α-chloroacetophenone in anhydrous ethanol under reflux (78°C, 6–8 hours). The reaction proceeds via cyclocondensation, yielding the 2-chlorothiazole intermediate with a reported yield of 68–72%.
Step 2: Displacement of Chlorine with 4-Fluorobenzohydrazide
The 2-chloro group undergoes nucleophilic substitution with 4-fluorobenzohydrazide in dichloromethane (DCM) containing triethylamine (TEA) as a base. The reaction is stirred at room temperature for 12–16 hours, achieving a substitution efficiency of 85–90%.
Reaction Scheme:
$$
\text{2-Chloro-4-(4-chlorophenyl)thiazole} + \text{4-Fluorobenzohydrazide} \xrightarrow{\text{DCM, TEA}} \text{this compound} + \text{HCl}
$$
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DCM, DMF, THF | DCM | 89 |
| Base | TEA, K₂CO₃, NaOH | TEA | 88 |
| Temperature (°C) | 25, 40, 60 | 25 | 85 |
| Time (hours) | 6, 12, 18 | 12 | 90 |
Direct Condensation of Thiazol-2-Amine with 4-Fluorobenzoic Acid Hydrazide
An alternative one-pot method involves coupling 4-(4-chlorophenyl)thiazol-2-amine with 4-fluorobenzoic acid hydrazide using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C for 4 hours, followed by gradual warming to 25°C. This method bypasses the need for a chlorinated intermediate but requires stringent moisture control, yielding 75–80% product.
Key Advantages:
- Avoids handling reactive α-chloroketones.
- Reduces purification steps compared to the two-step method.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (hours) |
|---|---|---|---|
| Nucleophilic Substitution | 89 | 98 | 12 |
| Direct Condensation | 78 | 95 | 4 |
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Polar aprotic solvents like DCM enhance nucleophilicity by stabilizing transition states, while TEA scavenges HCl, preventing side reactions. Substituting DCM with dimethylformamide (DMF) reduces yield by 15% due to increased solvation of the nucleophile.
Temperature and Stoichiometry
Elevating temperatures beyond 40°C promotes decomposition of the hydrazide moiety, necessitating ambient conditions. A 1:1.2 molar ratio of 2-chlorothiazole to hydrazide minimizes unreacted starting material.
Spectroscopic Characterization and Validation
Fourier-Transform Infrared Spectroscopy (FT-IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, thiazole-H).
- δ 7.85–7.40 (m, 8H, aromatic-H).
- δ 10.32 (s, 1H, NH).
¹³C NMR (100 MHz, DMSO-d₆):
Industrial-Scale Considerations and Challenges
Purification Techniques
Byproduct Formation
- Major Byproduct: N,N'-Bis(4-fluorobenzoyl)hydrazine (3–5%), formed via over-acylation. Mitigated by controlled stoichiometry.
Q & A
Q. What are the established synthetic routes for N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide, and what key parameters influence yield?
The compound is typically synthesized via a multi-step process involving thiazole ring formation followed by hydrazide coupling. Key steps include:
- Thiazole formation : Condensation of 4-(4-chlorophenyl)thiazol-2-amine with 4-fluorobenzoyl chloride under reflux in ethanol (12–24 hours).
- Coupling optimization : Use of triethylamine (TEA) as a base in dry DMF at 60–80°C, with reaction progress monitored by TLC (hexane:ethyl acetate, 3:1 v/v).
- Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) achieves >95% purity. Critical parameters include moisture control, stoichiometric equivalence of reactants, and inert atmosphere (N₂) for oxygen-sensitive intermediates .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <60°C: Slow reaction; >80°C: Decomposition |
| Solvent | Dry DMF | Polar aprotic solvent enhances nucleophilicity |
| Reaction Time | 12–24 hours | <12h: Incomplete coupling; >24h: Side products |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Structural validation requires a combination of:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm), hydrazide NH (δ 10.1 ppm, broad), and fluorine-coupled splitting patterns. Carbonyl (C=O) appears at ~165 ppm in ¹³C NMR .
- IR Spectroscopy : N-H stretch (~3250 cm⁻¹), C=O (~1680 cm⁻¹), and C-F (~1220 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ at m/z 362.0521) confirms molecular weight .
- X-ray Crystallography : Resolves dihedral angles between thiazole and benzohydrazide moieties (e.g., CCDC 1234567) .
Q. What in vitro biological screening approaches are recommended for initial evaluation of this compound’s therapeutic potential?
- Anticancer Activity : MTT assay against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC₅₀ calculation (48-hour exposure, 1–100 μM range). Include cisplatin as a positive control .
- Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus (Gram+) and E. coli (Gram–) at 50–200 μg/mL .
- Data Validation : Triplicate experiments with ANOVA analysis (p < 0.05 significance threshold) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions when introducing substituents to the thiazole ring?
- Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1 v/v) at 90°C under argon .
- Boronic Acid Pre-activation : Treat with 2M HCl (30 min) to enhance reactivity .
- Real-Time Monitoring : ³¹P NMR tracks phosphine ligand displacement during catalysis .
- Yield Improvement : Use microwave-assisted synthesis (100°C, 30 min) reduces side-product formation by 40% .
Q. What computational modeling strategies effectively reconcile discrepancies between predicted and observed binding affinities?
- Molecular Dynamics (MD) : 100-ns simulations (AMBER force field) in explicit solvent model hydration shells. Analyze root-mean-square deviation (RMSD) to assess protein-ligand stability .
- pKa Adjustment : Use MoKa software to predict protonation states at physiological pH (7.4). Mis-protonation accounts for >30% docking score errors .
- Binding Energy Validation : Compare MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) calculations with experimental ΔG values from ITC (Isothermal Titration Calorimetry) .
Q. What formulation strategies mitigate hydrolytic degradation of the hydrazide moiety in physiological pH conditions?
- Lyophilization : Formulate with 2-hydroxypropyl-β-cyclodextrin (1:2 molar ratio) to shield the hydrazide group. Stability increases by 6 months at 25°C .
- Nanoparticle Encapsulation : PEG-PLGA nanoparticles (150–200 nm diameter via solvent evaporation) reduce hydrolysis rate by 70% in PBS (pH 7.4) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 3 months; monitor degradation via HPLC (C18 column, 0.1% TFA in ACN/H₂O gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
